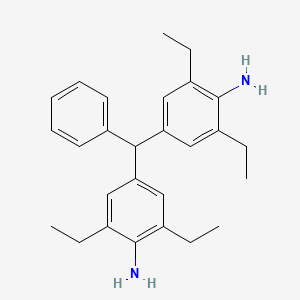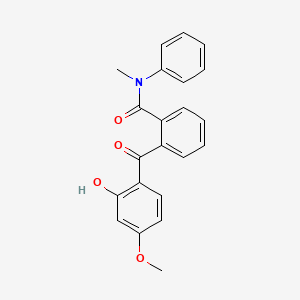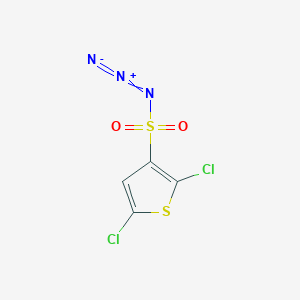
2,5-Dichlorothiophene-3-sulfonyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichlorothiophene-3-sulfonyl azide is a chemical compound that belongs to the class of sulfonyl azides It is derived from thiophene, a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Dichlorothiophene-3-sulfonyl azide can be synthesized from 2,5-dichlorothiophene-3-sulfonyl chloride. The general synthetic route involves the reaction of 2,5-dichlorothiophene-3-sulfonyl chloride with sodium azide in an appropriate solvent such as acetonitrile or dimethylformamide (DMF). The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichlorothiophene-3-sulfonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Decomposition Reactions: Under certain conditions, the azide group can decompose to release nitrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Cycloaddition: Reagents include alkynes or alkenes, and the reactions are often catalyzed by copper(I) salts.
Decomposition: This can be induced by heat or light, often in the presence of a catalyst.
Major Products Formed
Substitution: Products include substituted thiophenes with various functional groups.
Cycloaddition: Products are typically triazoles, which are valuable in medicinal chemistry and materials science.
Decomposition: The primary product is nitrogen gas, along with the corresponding thiophene derivative.
Wissenschaftliche Forschungsanwendungen
2,5-Dichlorothiophene-3-sulfonyl azide has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Bioconjugation: The azide group is useful in bioconjugation reactions, allowing for the attachment of various biomolecules to surfaces or other molecules.
Medicinal Chemistry: Triazoles formed from cycloaddition reactions with this compound have potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2,5-dichlorothiophene-3-sulfonyl azide primarily involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichlorothiophene-3-sulfonyl chloride: The precursor to the azide compound, used in similar synthetic applications.
2,4-Dichlorobenzenesulfonyl chloride: Another sulfonyl chloride with similar reactivity but different aromatic structure.
5-Chlorothiophene-2-sulfonyl chloride: A related compound with a single chlorine substitution.
Uniqueness
2,5-Dichlorothiophene-3-sulfonyl azide is unique due to the presence of both the dichlorothiophene ring and the azide group. This combination allows for a wide range of chemical reactions and applications, particularly in the synthesis of complex molecules and materials.
Eigenschaften
CAS-Nummer |
920756-46-3 |
|---|---|
Molekularformel |
C4HCl2N3O2S2 |
Molekulargewicht |
258.1 g/mol |
IUPAC-Name |
2,5-dichloro-N-diazothiophene-3-sulfonamide |
InChI |
InChI=1S/C4HCl2N3O2S2/c5-3-1-2(4(6)12-3)13(10,11)9-8-7/h1H |
InChI-Schlüssel |
AJWQFKDSBUZQHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1S(=O)(=O)N=[N+]=[N-])Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


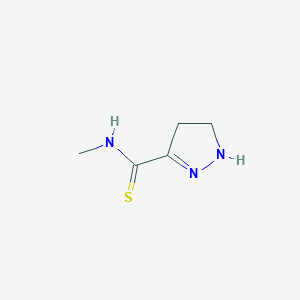
![4,5-Bis[2-methyl-5-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14192159.png)
![7'-Methylspiro[cyclohexane-1,3'-indole]](/img/structure/B14192161.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B14192165.png)
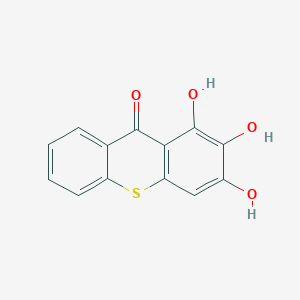
![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)
![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
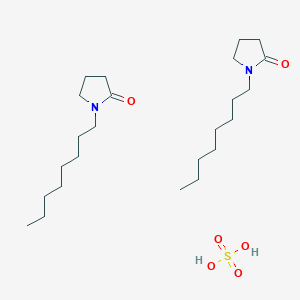
![2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid](/img/structure/B14192198.png)
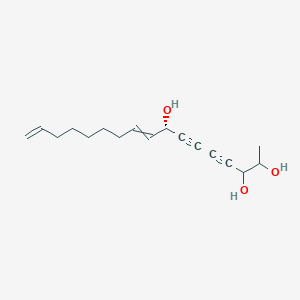
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14192214.png)
![1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B14192227.png)
